5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde
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Overview
Description
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, featuring a hydroxyl group and an aldehyde group on a tetrahydronaphthalene backbone
Synthetic Routes and Reaction Conditions:
Hydroxylation of Tetrahydronaphthalene: The synthesis of 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can begin with the hydroxylation of tetrahydronaphthalene. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions.
Formylation: The hydroxylated intermediate can then undergo formylation to introduce the aldehyde group. This can be done using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: 8-Acetoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Scientific Research Applications
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are studied for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In medicinal chemistry, its activity may involve interactions with cellular proteins or enzymes, leading to modulation of biological pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function.
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol:
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group, which significantly changes its chemical properties and applications.
Uniqueness: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the tetrahydronaphthalene backbone
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
8-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-7,11,13H,1-3H2 |
InChI Key |
UJIHFMYRNHPSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C=O)O |
Origin of Product |
United States |
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